N-[3-(1H-pyrazol-1-yl)benzyl]tetrazolo[1,5-a]pyridine-7-carboxamide
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Description
“N-[3-(1H-pyrazol-1-yl)benzyl]tetrazolo[1,5-a]pyridine-7-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a tetrazolo ring, and a carboxamide group . Pyrazole-based compounds are known for their diverse pharmacological effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazole-based ligands are typically synthesized via the condensation of a pyrazole derivative with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound would likely include one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These atoms could potentially coordinate with a metal in a complex.Chemical Reactions Analysis
Pyrazole-based compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of metal complexes, which can exhibit catalytic activity .Future Directions
Properties
IUPAC Name |
N-[(3-pyrazol-1-ylphenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c24-16(13-5-8-23-15(10-13)19-20-21-23)17-11-12-3-1-4-14(9-12)22-7-2-6-18-22/h1-10H,11H2,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUKZDVYWOJVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CNC(=O)C3=CC4=NN=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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